

Spectroscopic Analysis of 3-(Methylsulfonyl)benzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 3-(Methylsulfonyl)benzaldehyde

Cat. No.: B1338320

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-(Methylsulfonyl)benzaldehyde**, a compound of interest in medicinal chemistry and organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside the methodologies used for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **3-(Methylsulfonyl)benzaldehyde**.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ^1H NMR Spectroscopic Data (400 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
10.12	Singlet	1H	Aldehyde (-CHO)
8.25	Triplet (J=1.6 Hz)	1H	Ar-H2
8.18	Multiplet	1H	Ar-H4
7.95	Multiplet	1H	Ar-H6
7.73	Triplet (J=7.8 Hz)	1H	Ar-H5
3.10	Singlet	3H	Methyl (-SO ₂ CH ₃)

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
190.8	Aldehyde Carbonyl (C=O)
141.5	Ar C-SO ₂
137.9	Ar C-CHO
134.8	Ar C-H
130.5	Ar C-H
129.8	Ar C-H
127.6	Ar C-H
44.5	Methyl Carbon (-SO ₂ CH ₃)

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands (KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode Assignment
3100 - 3000	Medium	Aromatic C-H Stretch
2830, 2730	Weak	Aldehyde C-H Stretch (Fermi Doublet)[1]
1708	Strong, Sharp	Carbonyl (C=O) Stretch of Aldehyde[2][3]
1585, 1475	Medium	Aromatic C=C Ring Stretch[4][5][6]
1315	Strong	Asymmetric SO ₂ Stretch
1155	Strong	Symmetric SO ₂ Stretch

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Proposed Fragment
184	100	[M] ⁺ (Molecular Ion)[7]
183	85	[M-H] ⁺
105	40	[M-SO ₂ CH ₃] ⁺
77	35	[C ₆ H ₅] ⁺

Experimental Protocols

The data presented in this guide were acquired using standard spectroscopic techniques. The following sections detail the generalized protocols for each type of analysis.

NMR Spectroscopy

A sample of **3-(Methylsulfonyl)benzaldehyde** was dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[8][9] The solution was transferred

to a 5 mm NMR tube. Both ^1H and ^{13}C NMR spectra were recorded on a 400 MHz spectrometer. For ^1H NMR, data was acquired with chemical shifts reported to two decimal places. For ^{13}C NMR, a proton-decoupled spectrum was obtained with chemical shifts reported to one decimal place.^[10]

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier-Transform Infrared (FTIR) spectrometer. A small amount of the solid **3-(Methylsulfonyl)benzaldehyde** sample was mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. The spectrum was recorded over the range of $4000\text{--}400\text{ cm}^{-1}$. The characteristic absorption bands for aromatic compounds, aldehydes, and sulfones were identified.^[11] Aromatic compounds typically show C-H stretching above 3000 cm^{-1} and ring stretching vibrations in the $1600\text{--}1400\text{ cm}^{-1}$ region.^[4]^[5] Aldehydes are characterized by a strong C=O stretch around 1700 cm^{-1} and a distinctive pair of C-H stretching bands between 2830 and 2695 cm^{-1} .^[1]

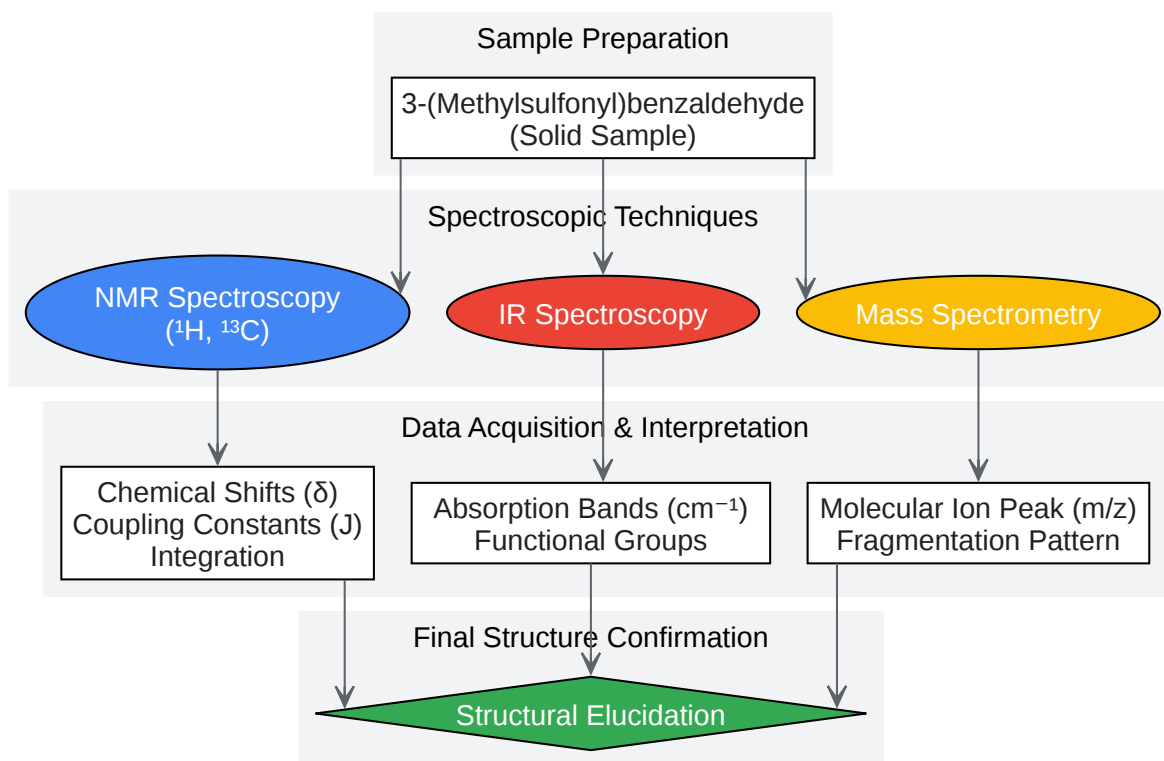
Mass Spectrometry

Mass spectral data was acquired using an Electron Ionization (EI) mass spectrometer. A small sample was introduced into the instrument, where it was vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process caused ionization and fragmentation of the molecule. The resulting charged fragments were separated based on their mass-to-charge ratio (m/z) and detected to generate the mass spectrum. The molecular ion peak confirms the molecular weight of the compound, and the fragmentation pattern provides structural information.^[7]^[12]

Visualization of Analytical Workflow

The logical flow of spectroscopic analysis for structural elucidation is depicted below.

Workflow for Spectroscopic Analysis of 3-(Methylsulfonyl)benzaldehyde



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Caption: Logical workflow for the spectroscopic analysis of a chemical compound.

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